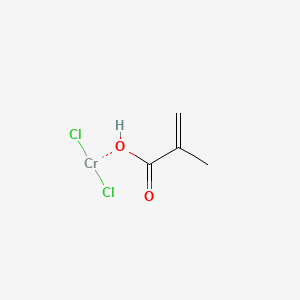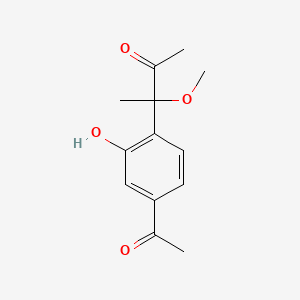
Acetanilide, alpha-fluoro-p-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, alpha-fluoro-p-phenyl- is a fluorinated derivative of acetanilide This compound is characterized by the presence of a fluorine atom at the alpha position and a phenyl group at the para position Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetanilide, alpha-fluoro-p-phenyl- typically involves the fluorination of acetanilide. One common method is the direct fluorination of acetanilide using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the alpha position.
Industrial Production Methods
Industrial production of acetanilide, alpha-fluoro-p-phenyl- may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to enhance the selectivity and efficiency of the fluorination process is also explored in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Acetanilide, alpha-fluoro-p-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Acetanilide, alpha-fluoro-p-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mécanisme D'action
The mechanism by which acetanilide, alpha-fluoro-p-phenyl- exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: The parent compound without the fluorine substitution.
Para-fluoroacetanilide: A similar compound with the fluorine atom at the para position instead of the alpha position.
Fluoroanilines: Compounds with fluorine atoms directly attached to the aniline ring.
Uniqueness
Acetanilide, alpha-fluoro-p-phenyl- is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. The alpha-fluoro substitution can enhance the compound’s reactivity and stability compared to its non-fluorinated counterparts. Additionally, the presence of the para-phenyl group can influence the compound’s overall electronic properties and interactions with biological targets.
Propriétés
Numéro CAS |
450-55-5 |
|---|---|
Formule moléculaire |
C14H12FNO |
Poids moléculaire |
229.25 g/mol |
Nom IUPAC |
2-fluoro-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
Clé InChI |
OAEPFZQRKPBDMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



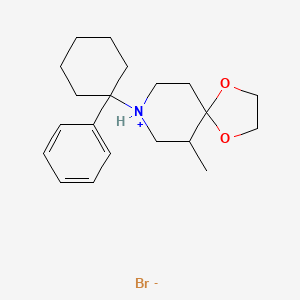
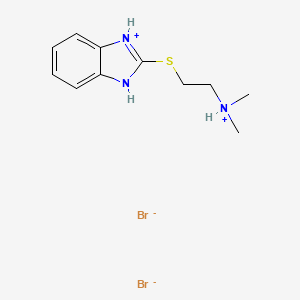
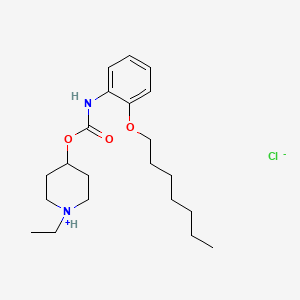
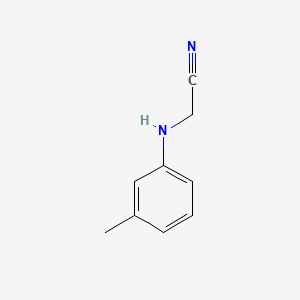
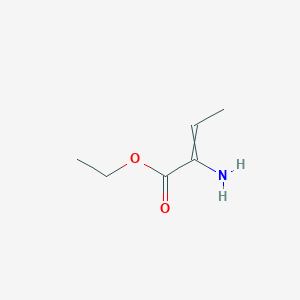
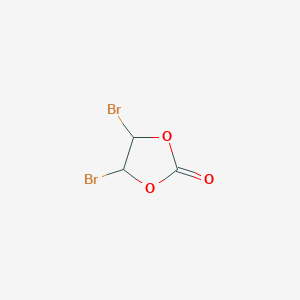

![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
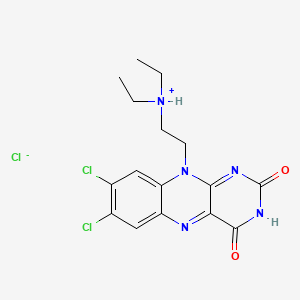
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
